molecular formula C5H12N2O2 B8755257 Ethyl 2-(1-methylhydrazinyl)acetate CAS No. 65868-09-9

Ethyl 2-(1-methylhydrazinyl)acetate

Cat. No.: B8755257
CAS No.: 65868-09-9
M. Wt: 132.16 g/mol
InChI Key: LXBIXKLUXLUDMJ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-methylhydrazinyl)acetate is a hydrazine-derived compound featuring an ethyl ester group and a methyl-substituted hydrazinyl moiety. It serves as a versatile reagent in organic synthesis, particularly in coupling reactions to construct complex molecules. Its applications include the synthesis of 3-epi-deoxynegamycin derivatives, where it introduces the hydrazide functional group critical for biological activity . The compound’s structure (molecular formula: C₅H₁₂N₂O₂) balances reactivity and stability, making it suitable for multi-step synthetic protocols.

Properties

CAS No.

65868-09-9

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

ethyl 2-[amino(methyl)amino]acetate

InChI

InChI=1S/C5H12N2O2/c1-3-9-5(8)4-7(2)6/h3-4,6H2,1-2H3

InChI Key

LXBIXKLUXLUDMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)N

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl 2-(1-Methylhydrazinyl)acetate

  • Structural Difference : Replaces the ethyl ester with a tert-butyl group (C₇H₁₆N₂O₂).
  • Reactivity/Applications :
    • The tert-butyl ester provides enhanced steric protection, improving stability under acidic or basic conditions. This makes it preferable in multi-step syntheses where intermediate protection is required .
    • Used in the synthesis of deoxynegamycin derivatives, but with reduced coupling efficiency (26–57% yields) compared to ethyl ester analogues due to steric hindrance .
  • Key Data :

    Property Value
    Molecular Weight 160.21 g/mol
    CAS Number 144036-71-5

Ethyl 2-(Benzothiazolyl)acetate Hydrazide Derivatives

  • Structural Difference : Incorporates a benzothiazole ring instead of the methylhydrazinyl group.
  • Reactivity/Applications :
    • The benzothiazole core enhances π-π stacking interactions, improving binding to biological targets. Derivatives exhibit antimicrobial and anticancer activities .
    • Synthesized via hydrazine hydrate reflux, achieving high purity without further purification .
  • Key Data :

    | Reaction Yield | 70–90% (post-HPLC purification) |

Isopropyl 2-(5-(1-Methylhydrazinyl)tetrazol-1-yl)acetate

  • Structural Difference : Features a tetrazole ring and isopropyl ester.
  • Reactivity/Applications :
    • Tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. Used in polymers for energetic materials due to high nitrogen content .
    • Lower synthetic yields (≤20%) due to polymerization challenges .

Ethyl (2Z)-2-Chloro-2-[2-(3-Chloro-4-Methylphenyl)hydrazin-1-ylidene]acetate

  • Structural Difference : Chlorine substituents on the phenyl ring and hydrazone backbone.
  • Reactivity/Applications :
    • Electrophilic chlorine atoms enhance reactivity in cyclization and arylation reactions. Used in palladium-catalyzed C–H bond activation protocols .
    • Molecular weight: 275.13 g/mol; CAS: 148367-95-7 .

Structure–Activity Relationship (SAR) Insights

  • Ester Group Impact :
    • Ethyl ester : Offers moderate stability and efficient leaving-group ability, ideal for coupling reactions (e.g., EDC/HOBt-mediated amidation) .
    • tert-Butyl ester : Reduces reactivity but enhances steric protection, favoring long-term storage and stepwise synthesis .
  • Substituent Effects :
    • Methylhydrazinyl group : Facilitates hydrazide bond formation, critical for readthrough activity in deoxynegamycin derivatives targeting Duchenne muscular dystrophy .
    • Benzothiazole/tetrazole moieties : Introduce planar aromatic systems or high nitrogen content, broadening applications to pharmaceuticals and materials science .

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